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Compound of Interest

Compound Name: 4,8-Dibromo-2,6-dimethylquinoline
CAS No.: 1189107-53-6
Cat. No.: B3185969
Get Quote
. J

Executive Summary & Structural Logic

In drug discovery, substituted quinolines serve as privileged scaffolds for kinase inhibitors,
antimalarials, and receptor modulators. The selection between the 2,6-dimethyl and 2,8-
dimethyl cores dictates the available chemical space around the pharmacophore.[1]

o Compound A (4,8-Dibromo-2,6-dimethylquinoline): A dual-functionalizable scaffold.[1] The
bromine at C8 allows for late-stage diversification (e.g., introducing solubility groups or
specific binding elements) orthogonal to the C4 position.

e Compound B (4-Bromo-2,8-dimethylquinoline): A sterically constrained scaffold.[1] The C8-
methyl group acts as a conformational blocker, restricting rotation of N1-substituents or filling
hydrophobic pockets (e.g., the "selectivity pocket" in certain kinases), but prevents further
substitution at this position.[1]

Physicochemical Comparison
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4,8-Dibromo-2,6- 4-Bromo-2,8-
Feature . L . L
dimethylquinoline dimethylquinoline
CAS Number 1189107-53-6 203506-39-2
Formula
Molecular Weight 314.99 g/mol 236.11 g/mol
C8 Substituent Bromine (Reactive Handle) Methyl (Steric Blocker)
Bis-electrophile ( Mono-electrophile (
Key Reactivity
/ Pd-coupling) / Pd-coupling)
Synthesis Precursor 2-Bromo-4-methylaniline 2-Methylaniline (o-Toluidine)

Synthetic Architecture: The Conrad-Limpach
Protocol

Both compounds are synthesized via the Conrad-Limpach cyclization, a robust method for
generating 4-hydroxyquinolines (4-quinolones) which are subsequently brominated.[1] The
divergence lies in the aniline precursor.

Mechanism of Action[1]

o Condensation: Aniline reacts with ethyl acetoacetate to form an enamino ester.

e Cyclization: Thermal cyclization (250°C) closes the ring between the ester carbonyl and the
ortho-position of the aniline ring.[1]

o Aromatization/Bromination: The resulting 4-hydroxy tautomer is converted to the 4-bromo
derivative using phosphorus oxybromide (ngcontent-ng-c2699131324=""_nghost-ng-
€2339441298="" class="inline ng-star-inserted">

Synthesis Pathway Diagram

The following diagram illustrates the parallel synthesis routes.
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Caption: Parallel Conrad-Limpach synthesis routes. Precursor selection dictates the C8
substituent.

Detailed Experimental Protocols
Protocol A: Synthesis of 4,8-Dibromo-2,6-
dimethylquinoline

Objective: To synthesize the dibromo scaffold from 2-bromo-4-methylaniline.

Step 1: Enamine Formation

Charge a round-bottom flask with 2-bromo-4-methylaniline (1.0 eq) and ethyl acetoacetate
(1.1 eq).

Add catalytic HCI (0.01 eq) or acetic acid in benzene/toluene.

Reflux with a Dean-Stark trap to remove water azeotropically.

Monitor by TLC until aniline is consumed. Concentrate to yield the crude enamino ester.
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Step 2: Thermal Cyclization (Conrad-Limpach)

Heat diphenyl ether (Dowtherm A) to 250°C in a heavy-walled flask.

Add the crude enamino ester dropwise to the boiling solvent. Note: Rapid addition is crucial
to prevent polymerization, but control foaming.

Maintain temperature for 30-60 minutes.

Cool to room temperature. Dilute with hexane/petroleum ether to precipitate the 4-hydroxy-8-
bromo-2,6-dimethylquinoline.[1]

Filter and wash with hexane.

Step 3: Bromination

Mix the 4-hydroxy intermediate (1.0 eq) with phosphorus oxybromide (

) (1.5 eq).

Heat to 140°C (melt) for 2-4 hours.

Quench: Cool to 0°C and carefully pour onto crushed ice/alkali (NaOH) to neutralize.
Caution: Exothermic.

Extract with Dichloromethane (DCM). Dry over

Purify via silica gel chromatography (Hexane/EtOAc) to yield 4,8-Dibromo-2,6-
dimethylquinoline.

Protocol B: Synthesis of 4-Bromo-2,8-dimethylquinoline

Objective: To synthesize the monobromo scaffold from o-toluidine.

Step 1 & 2: Follow the same procedure as above, substituting 2-methylaniline (o-toluidine) as

the starting material.[1]
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« Critical Difference: The cyclization occurs ortho to the amine. Since one ortho position is
blocked by the methyl group, cyclization occurs at the open ortho position (C6 of the aniline),
placing the aniline-methyl at the C8 position of the quinoline.[1]

Step 3 (Bromination): React 4-hydroxy-2,8-dimethylquinoline with ngcontent-ng-
€2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

as described above.

Strategic Reactivity: Orthogonal Functionalization

For the researcher, the choice between these two compounds often comes down to the
intended chemical space exploration.

4,8-Dibromo-2,6-dimethylquinoline (The "Dual Handle")

This molecule possesses two electrophilic sites.[1]
e C4-Bromine: Highly reactive toward

(with amines/phenols) and Pd-catalyzed couplings. The nitrogen lone pair activates the C4
position via the vinylogous imine system.

e C8-Bromine: Less reactive toward ngcontent-ng-c2699131324="" _nghost-ng-

€2339441298="" class="inline ng-star-inserted">
but active in Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig).
Regioselectivity Strategy:

o Temperature Control: Perform ngcontent-ng-c2699131324=""_nghost-ng-c2339441298=""
class="inline ng-star-inserted">

at C4 at lower temperatures (
). The C8-Br usually remains intact.

o Catalyst Selection: In Pd-couplings, oxidative addition often occurs faster at the electron-
deficient C4 position.[1] However, bis-coupling is a risk.[1] To selectively functionalize C8,
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one often performs an ngcontent-ng-c2699131324=""_nghost-ng-c2339441298=""
class="inline ng-star-inserted">

at C4 first (installing the desired R-group), leaving the C8-Br for a subsequent Suzuki
coupling.

4-Bromo-2,8-dimethylquinoline (The "Blocker")[1]
e C4-Bromine: Standard reactivity (

, Coupling).
o C8-Methyl: Inert.

o Effect: It provides steric bulk near the quinoline nitrogen. In kinase inhibitors, this can force
the inhibitor into a specific atropisomer or prevent binding to kinases with smaller
"gatekeeper" residues.

Reactivity Decision Tree
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Select Quinoline Core
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Caption: Decision logic for scaffold selection based on SAR requirements.
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Source: Sigma-Aldrich[4][5]

Context: Physical properties and safety d

¢ 4,8-Dibromo-2,6-dimethylquinoline Catalog D

[e]

o

Source: BLD Pharm[1][2][6][7][8]

Context: Commercial availability and CAS verification (1189107-53-6).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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